molecular formula C13H17N3O B2478566 5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine CAS No. 1226113-34-3

5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine

Cat. No. B2478566
CAS RN: 1226113-34-3
M. Wt: 231.299
InChI Key: QWKHAPGUAWCUOU-UHFFFAOYSA-N
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Description

The compound “5-[(2,5-Dimethylphenoxy)methyl]-2-methylpyrazol-3-amine” is chemically similar to Metaxalone . Metaxalone is a muscle relaxant used to relieve discomfort caused by acute, painful musculoskeletal conditions . It is available as an 800 mg oval, scored pink tablet .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of Metaxalone . The empirical formula of Metaxalone is C12H15NO3, which corresponds to a molecular weight of 221.25 .


Physical And Chemical Properties Analysis

Metaxalone is a white to almost white, odorless crystalline powder freely soluble in chloroform, soluble in methanol and in 96% ethanol, but practically insoluble in ether or water .

Mechanism of Action

The mechanism of action of Metaxalone, a similar compound, in humans has not been established, but it may be due to general central nervous system (CNS) depression . Metaxalone has no direct action on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber .

Safety and Hazards

Metaxalone should be administered with great care to patients with pre-existing liver damage . It may enhance the effects of alcohol and other CNS depressants . Cases of serotonin syndrome, a potentially life-threatening condition, have been reported during concomitant use of serotonergic drugs with Metaxalone .

properties

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-4-5-10(2)12(6-9)17-8-11-7-13(14)16(3)15-11/h4-7H,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKHAPGUAWCUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NN(C(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,5-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-5-amine

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